N-Ethylmaleimide

Description

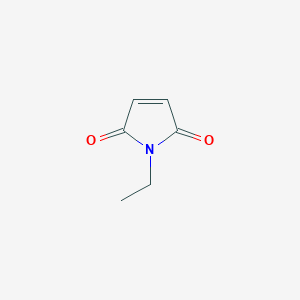

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFGOPSGAURCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-22-8 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059573 | |

| Record name | Maleic acid N-ethylimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Ethylmaleimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-53-0, 25668-22-8 | |

| Record name | N-Ethylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylmaleimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC92547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic acid N-ethylimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3C74ACM9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethylmaleimide in Protein Structure Elucidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylmaleimide (NEM) is a pivotal reagent in the field of protein biochemistry, primarily utilized for its high reactivity and specificity towards sulfhydryl groups of cysteine residues. This technical guide provides an in-depth exploration of the role of NEM in studying protein structure. It covers the fundamental chemistry of NEM-cysteine interactions, quantitative data on its reactivity and specificity, detailed experimental protocols for its application in protein footprinting and conformational analysis, and its utility in dissecting complex biological pathways. This document is intended to be a comprehensive resource for researchers employing NEM as a tool to unravel the intricacies of protein structure and function.

Introduction: The Chemical Biology of this compound

This compound is an organic compound that acts as an irreversible alkylating agent for free sulfhydryl groups.[1] Its utility in protein science stems from the Michael addition reaction between the maleimide double bond and the thiolate anion of a cysteine residue, forming a stable thioether bond.[2] This specific and rapid reaction allows for the selective modification of cysteine residues, providing a powerful tool to probe their role in protein structure, function, and regulation.

The reaction is highly dependent on pH, with optimal specificity for cysteine residues occurring in the pH range of 6.5-7.5.[3] At more alkaline pH, NEM can exhibit off-target reactivity with other nucleophilic amino acid side chains, such as the ε-amino group of lysine and the imidazole group of histidine.[2][4] Understanding these reaction kinetics and specificity is paramount for the accurate interpretation of experimental results.

Quantitative Data on this compound Reactivity

The efficacy of NEM as a tool for studying protein structure is rooted in its quantitative reaction parameters. The following tables summarize key data regarding its reactivity and specificity.

Table 1: Reaction Kinetics of this compound with L-Cysteine

| Parameter | Value | Conditions | Reference |

| Second-order rate constant | 1.0 x 10³ M⁻¹s⁻¹ | pH 7.0, 25°C | [5] |

| Optimal pH range | 6.5 - 7.5 | Aqueous solution | [3] |

| Reaction completion time | < 2 minutes | In phosphate buffers (pH 5.4-6.6) with excess NEM | [6] |

Table 2: Specificity of this compound for Cysteine over Other Amino Acids

| Amino Acid | Relative Reactivity (compared to Cysteine) | Conditions | Reference |

| Cysteine | 1 | pH 7.0 | [2] |

| Lysine | Low | pH > 8.5 | [2][4] |

| Histidine | Low | pH > 8.5 | [2][4] |

| Methionine | Negligible | Standard conditions | [7] |

| Tyrosine | Negligible | Standard conditions | [7] |

| Serine/Threonine | Negligible | Standard conditions | [7] |

Note: The reactivity of NEM with lysine and histidine increases significantly at alkaline pH, leading to potential off-target modifications.[2][4]

Experimental Protocols

Differential Alkylation for Quantitative Redox Proteomics

This protocol allows for the quantification of the oxidation status of specific cysteine residues within a protein or proteome.

Materials:

-

Cells or tissue sample

-

Trichloroacetic acid (TCA)

-

d₀-N-Ethylmaleimide (unlabeled NEM)

-

d₅-N-Ethylmaleimide (deuterium-labeled NEM)

-

TUNES buffer (200 mM Tris pH 7.0, 8 M urea, 100 mM d₀-NEM, 10 mM EDTA, 2% SDS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Immunoaffinity purification reagents (e.g., antibody against protein of interest, Protein G-Sepharose)

-

Digestion enzyme (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Cell Lysis and Initial Alkylation:

-

Lyse cells by adding ice-cold 20% (v/v) TCA and incubate for at least 20 minutes at 4°C.[8]

-

Wash the protein pellet with 10% and 5% ice-cold TCA.[8]

-

Resuspend the protein pellet in d₀-TUNES buffer to block all reduced cysteine residues with unlabeled NEM.[8]

-

Sonicate on ice to fully resuspend the pellet and incubate at 50°C for 30 minutes with shaking.[8]

-

-

Removal of Excess NEM and Reduction:

-

Second Alkylation with Labeled NEM:

-

Add d₅-NEM to a final concentration of 15 mM and incubate at 50°C for 30 minutes with shaking to label the newly reduced cysteines.[8]

-

-

Protein Purification and Digestion:

-

Perform immunoaffinity purification of the protein of interest.

-

Digest the protein into peptides using trypsin while it is still bound to the purification resin to minimize sample loss.[8]

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Quantify the ratio of d₀-NEM to d₅-NEM labeled peptides for each cysteine-containing peptide to determine the initial oxidation state.[8]

-

Protein Footprinting using this compound

This protocol is used to identify solvent-accessible cysteine residues and map protein-ligand or protein-protein interaction interfaces.

Materials:

-

Purified protein and binding partner (ligand or another protein)

-

NEM

-

Quenching reagent (e.g., DTT or β-mercaptoethanol)

-

Denaturant (e.g., urea or guanidinium chloride)

-

Reducing agent (e.g., DTT or TCEP)

-

Alkylation agent for disulfide bonds (e.g., iodoacetamide)

-

Digestion enzyme (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Protein Incubation:

-

Prepare two samples: one with the protein of interest alone and another with the protein in complex with its binding partner.

-

Incubate the samples under conditions that favor complex formation.

-

-

NEM Labeling:

-

Add a controlled, sub-stoichiometric amount of NEM to both samples to label the most accessible cysteine residues. The concentration and reaction time should be optimized to achieve partial labeling.

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature.[4]

-

-

Quenching and Denaturation:

-

Stop the labeling reaction by adding an excess of a quenching reagent like DTT.

-

Denature the proteins in both samples using 8 M urea or 6 M guanidinium chloride.

-

-

Reduction and Alkylation of Disulfides:

-

Reduce all disulfide bonds with an excess of DTT or TCEP.

-

Alkylate the newly exposed cysteine residues with iodoacetamide to prevent disulfide bond reformation.[9]

-

-

Protein Digestion and MS Analysis:

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixtures by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the NEM-modified peptides in both the free and complexed protein samples.

-

Cysteine residues that show a decrease in NEM labeling in the presence of the binding partner are likely located at the interaction interface.[10]

-

Visualizing NEM's Role in Biological Pathways and Workflows

SNARE-Mediated Vesicular Transport

NEM inhibits vesicular transport by inactivating the this compound-sensitive factor (NSF), an ATPase essential for dissociating the SNARE complex after membrane fusion, allowing the individual SNARE proteins to be recycled.[11][12]

Caption: SNARE-mediated vesicular transport and NEM inhibition of NSF.

NF-κB Signaling Pathway

NEM can inhibit the canonical NF-κB signaling pathway by targeting a critical cysteine residue in the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm.[13][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of the reaction of this compound with cysteine and some congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 10. Mass spectrometry-based footprinting of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound sensitive fusion protein - Wikipedia [en.wikipedia.org]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Ethylmaleimide as a Probe for Free Thiol Groups

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Ethylmaleimide (NEM) is a pivotal reagent in biochemical and pharmaceutical research, serving as a highly effective probe for the detection, quantification, and functional characterization of free sulfhydryl (thiol) groups in proteins and peptides. Derived from maleic acid, NEM's utility stems from its specific and virtually irreversible covalent reaction with cysteine residues under controlled pH conditions. This reaction forms a stable thioether bond, effectively alkylating the thiol group. This guide provides a comprehensive overview of NEM's chemical properties, its mechanism of action, quantitative data on its reactivity, detailed experimental protocols for its use in mass spectrometry and immunoblotting, and its application in dissecting cellular signaling pathways.

Core Concepts: Chemistry and Mechanism of Action

This compound is an organic compound that functions as a Michael acceptor. Its primary mechanism of action involves the alkylation of free sulfhydryl groups, most notably those on cysteine residues within proteins.[1]

-

Reaction Mechanism: The reaction is a Michael addition, where the nucleophilic thiolate anion (S⁻) of a cysteine residue attacks one of the electrophilic carbons of the alkene double bond in the maleimide ring of NEM.[2] This forms a stable, irreversible carbon-sulfur (thioether) bond.[1] The reaction is highly efficient and rapid, with some studies noting completion in under two minutes.[3]

-

Reaction Specificity and pH: The specificity of NEM for thiol groups is highly pH-dependent. The optimal pH range for this reaction is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react, while primary amines (like the ε-amino group of lysine) are typically protonated and thus less reactive. At pH values above 7.5, NEM's reactivity towards primary amines and its rate of hydrolysis increase, leading to potential non-specific labeling.[1][4]

-

Chemical Properties: NEM is a white solid that is sparingly soluble in water but dissolves in organic solvents like DMSO and ethanol.[5] Aqueous solutions of NEM are unstable due to hydrolysis of the maleimide ring, so fresh preparation is critical for experiments.[4]

Quantitative Data and Reactivity

The efficacy of NEM is rooted in its rapid kinetics and high specificity under optimal conditions. The following tables summarize key quantitative parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molar Mass | 125.13 g/mol | [4] |

| Appearance | White solid | [5] |

| Melting Point | 43-46 °C | [1] |

| Optimal pH for Thiol Reaction | 6.5 - 7.5 | [1] |

| Solubility (DMSO) | ≥ 25 mg/mL (199.8 mM) | [6] |

Table 2: Reaction Conditions and Inhibitory Concentrations

| Parameter | Application | Recommended Value | Notes | Reference |

| General Protein Labeling | Blocking all accessible thiols | ≥10-fold molar excess over thiols | React for 2 hours at room temperature. | [4] |

| Mass Spectrometry | High-specificity alkylation | < 10 mM | Reaction time < 5 min at pH < 7.0 minimizes side reactions with His and Lys. | [7] |

| Deubiquitinase (DUB) Inhibition | Preserving ubiquitin chains for IP/WB | 10 - 25 mM in lysis buffer | Higher concentrations (up to 100 mM) may be needed for certain ubiquitin linkages (e.g., K63). | [1][8] |

| Prolyl Endopeptidase Inhibition | Enzyme kinetics | IC₅₀ = 6.3 µM | Demonstrates potent inhibition of specific cysteine proteases. | [5] |

Visualized Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of the chemical reactions and experimental processes involving NEM.

Caption: Covalent modification of a cysteine thiol by NEM via Michael addition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bitesizebio.com [bitesizebio.com]

The Electrophilic Nature of N-Ethylmaleimide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Ethylmaleimide (NEM) is a pivotal reagent in biochemical and pharmaceutical research, primarily owing to its potent electrophilic character. This technical guide provides a comprehensive exploration of the core principles governing NEM's reactivity, its applications as a powerful tool for studying protein function, and its utility in drug discovery workflows. We delve into the Michael addition reaction that dictates its covalent modification of thiol groups, present quantitative data on its reaction kinetics and inhibitory constants, and provide detailed experimental protocols for its use in key assays. Furthermore, this guide illustrates critical signaling pathways and experimental workflows involving NEM through detailed diagrams, offering researchers, scientists, and drug development professionals a thorough resource to effectively harness the capabilities of this versatile chemical probe.

Introduction to this compound: A Potent Electrophile

This compound (NEM) is an organic compound derived from maleic acid, characterized by a reactive α,β-unsaturated carbonyl system within its maleimide ring. This structural feature confers a strong electrophilic nature upon the molecule, making it an excellent Michael acceptor.[1] This inherent reactivity allows NEM to readily form stable, covalent thioether bonds with nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins.[1][2] This reaction is virtually irreversible and exhibits high specificity for thiols within a pH range of 6.5-7.5.[2][3] At more alkaline pH, NEM may also react with other nucleophilic groups such as primary amines.[3] This selective and robust reactivity has established NEM as an indispensable tool for probing the functional roles of cysteine residues in proteins, irreversibly inhibiting cysteine-dependent enzymes, and serving as a chemical probe in drug discovery and development.

The Chemistry of Thiol Modification by NEM

The primary mechanism of action for this compound involves a Michael-type addition reaction. In this process, the deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking one of the electrophilic β-carbons of the maleimide double bond. This leads to the formation of a stable carbon-sulfur (thioether) bond.

The reaction is highly efficient and proceeds rapidly under physiological conditions. The resulting thioether linkage is exceptionally stable, rendering the modification essentially irreversible. This covalent and stable modification is the basis for NEM's utility as an irreversible inhibitor and a reliable probe for labeling cysteine residues.

Quantitative Data on this compound Reactivity and Inhibition

The efficacy of NEM as a research tool is underpinned by its quantitative reactivity and inhibitory properties. Below are tables summarizing key kinetic and inhibitory constants.

Reaction Kinetics with Biological Thiols

The reaction of NEM with low molecular weight thiols like cysteine and glutathione is exceptionally rapid. This fast kinetics is crucial for its use in blocking free thiols in biological samples to prevent disulfide bond formation and to trap the current redox state.[4][5]

| Thiol | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |

| L-Cysteine | 14 M⁻¹s⁻¹ | pH 4.95, 25°C | [4] |

| L-Cysteine | Reaction completes in < 2 min | Solution | [6] |

| Glutathione (GSH) | t₁/₂ ≈ 30 s (at 10-15 µM NEM) | E. coli cytoplasm | [7] |

Note: The reaction rate is highly pH-dependent, increasing with pH as the concentration of the more reactive thiolate anion increases.

Inhibition of Cysteine Proteases and Deubiquitinases (DUBs)

NEM is a broad-spectrum, irreversible inhibitor of all cysteine peptidases by alkylating the active site thiol group.[8][9] It is widely used as a general inhibitor for deubiquitinases (DUBs) and other cysteine proteases in cell lysates and in vitro assays.

| Enzyme/Enzyme Family | IC₅₀ | Notes | Reference(s) |

| Prolyl endopeptidase | 6.3 µM | - | [10] |

| Deubiquitinases (General) | 1000 - 2000 µM | Broad-spectrum inhibition observed in multiplex assays | [11] |

| USP7 | 1580 ± 40 µM | Singleplex assay format | [11] |

| USP15 | 80 µM | Cell-based assay | [12] |

| SENP2 | > 50 µM | - | [11] |

| DEN1 | 2000 ± 50 µM | Singleplex assay format | [11] |

| Calpains | Potent inhibitor | General classification | [13] |

| Caspases | Weakly Inhibited | Generally requires higher concentrations compared to specific inhibitors | [14] |

| Papain | Inhibited | - | [15][16] |

Key Applications and Experimental Protocols

NEM's reactivity makes it a versatile tool in a wide range of applications, from studying enzyme mechanisms to identifying drug targets.

Inhibition of Deubiquitinases (DUBs) and Desumoylating Enzymes

NEM is a valuable tool for preserving the ubiquitination and SUMOylation status of proteins in cell lysates for analysis by Western blotting or mass spectrometry. It achieves this by irreversibly inhibiting the DUBs and SUMO proteases that would otherwise remove these modifications.

Experimental Protocol: Inhibition of DUBs in Cell Lysates for Immunoprecipitation

-

Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA or a gentle lysis buffer) and keep it on ice. Immediately before use, add a freshly prepared stock solution of NEM to a final concentration of 10-20 mM. Protease and phosphatase inhibitor cocktails should also be added.

-

Cell Lysis: Wash cultured cells with ice-cold PBS. Add the NEM-containing lysis buffer to the cell pellet.

-

Incubation: Incubate the cell suspension on ice for 15-30 minutes with periodic vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Immunoprecipitation: Collect the supernatant containing the cell proteins. Proceed with your standard immunoprecipitation protocol using an antibody against your protein of interest or against ubiquitin/SUMO. The presence of NEM in the lysate will prevent deubiquitination/desumoylation during the incubation with antibodies and beads.[8]

Probing Protein S-Palmitoylation with Acyl-Biotin Exchange (ABE)

The Acyl-Biotin Exchange (ABE) assay is a powerful technique to identify and quantify protein S-palmitoylation. NEM plays a crucial role in this protocol by blocking all free, non-palmitoylated cysteine residues.

Experimental Protocol: Acyl-Biotin Exchange (ABE)

-

Blocking Free Thiols: Lyse cells in a buffer containing a high concentration of NEM (typically 25 mM) to block all free cysteine thiols. Incubate to ensure complete alkylation.[1][11][17]

-

Removal of NEM: Precipitate the proteins (e.g., using chloroform/methanol) to remove excess NEM. This step is critical to prevent the labeling of newly exposed thiols in subsequent steps.[17]

-

Cleavage of Thioester Bonds: Resuspend the protein pellet in a buffer containing hydroxylamine (HAM). HAM specifically cleaves the thioester bond linking the palmitate group to the cysteine residue, exposing a free thiol. A control sample without HAM is essential.[1][11][17]

-

Labeling of Palmitoylated Cysteines: The newly exposed thiol groups are then labeled with a thiol-reactive biotinylating reagent, such as biotin-BMCC or HPDP-biotin.[11][17]

-

Enrichment and Detection: The biotinylated (i.e., originally palmitoylated) proteins can be enriched using streptavidin-agarose beads and detected by Western blotting or identified by mass spectrometry.[11]

Differential Cysteine Labeling for Quantitative Mass Spectrometry

NEM and its isotopically labeled counterparts (e.g., d5-NEM) are used for differential labeling of cysteine residues to quantify changes in their redox state or accessibility by mass spectrometry.

Experimental Protocol: Differential Cysteine Labeling

-

Labeling of Reduced Cysteines: Lyse cells or tissues in a buffer containing the "light" isotopic form of NEM (d0-NEM). This step labels all accessible, reduced cysteine residues.[18]

-

Reduction of Reversibly Oxidized Cysteines: After removing excess d0-NEM, treat the sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce any reversibly oxidized cysteines (e.g., those in disulfide bonds).

-

Labeling of Newly Reduced Cysteines: Alkylate the newly exposed thiol groups with a "heavy" isotopic form of NEM (e.g., d5-NEM).[18]

-

Protein Digestion and Mass Spectrometry: Digest the labeled proteins with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: The relative abundance of peptides labeled with d0-NEM versus d5-NEM provides a quantitative measure of the oxidation state of specific cysteine residues in the original sample.[18]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement of a drug in a cellular context. NEM can be used in a modified CETSA protocol to probe for changes in cysteine accessibility upon drug binding, which can indicate conformational changes in the target protein.

Experimental Protocol: NEM-based CETSA

-

Compound Treatment: Treat intact cells with the compound of interest or a vehicle control.

-

Thermal Challenge: Heat aliquots of the cell suspension to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Cysteine Labeling: Lyse the cells at each temperature point in a buffer containing a thiol-reactive probe, such as a maleimide-conjugated fluorophore or biotin. The accessibility of cysteine residues for labeling will depend on the protein's folded state.

-

Analysis: Analyze the labeled proteins by Western blot (for a specific target) or mass spectrometry (for proteome-wide analysis). A shift in the thermal melting curve of a protein in the presence of the compound indicates target engagement. Changes in the labeling pattern of specific cysteines can provide insights into the binding site and conformational changes.

This compound in Signaling Pathway Analysis

NEM's ability to inhibit key enzymes in cellular signaling pathways makes it a valuable tool for dissecting these complex networks. A prominent example is its effect on the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The activation of the transcription factor NF-κB is a critical event in inflammatory responses. This process is tightly regulated by ubiquitination events. NEM can inhibit the NF-κB pathway by targeting cysteine residues in key components of the signaling cascade. For instance, the E3 ubiquitin ligase TRAF6 undergoes K63-linked auto-ubiquitination, which is essential for the recruitment and activation of the downstream kinase TAK1 and subsequently the IKK complex.[14][19][20] NEM can inhibit this process by alkylating cysteine residues on TRAF6, thereby preventing its ubiquitination and subsequent activation of the NF-κB pathway.[14] Furthermore, NEMO (NF-κB Essential Modulator), a regulatory subunit of the IKK complex, is also subject to K63-linked polyubiquitination, which is crucial for IKK activation.[18][21] NEM can also potentially inhibit this ubiquitination step.

This compound in the Drug Discovery Workflow

NEM serves as a valuable chemical probe in the early stages of drug discovery. Its broad reactivity with cysteine residues can be leveraged to identify "druggable" cysteines and to validate the mechanism of action of covalent inhibitors.

By using NEM in competition with a novel covalent inhibitor, researchers can confirm that the inhibitor targets a specific cysteine residue. Furthermore, NEM is often used as a positive control in assays for covalent inhibitors.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined electrophilic character and specific reactivity with thiols provide a robust method for studying protein structure and function, dissecting signaling pathways, and aiding in the discovery and validation of novel therapeutics. This guide has provided a comprehensive overview of the fundamental principles of NEM's reactivity, quantitative data to inform experimental design, and detailed protocols for its application in key biochemical and cellular assays. By understanding and effectively utilizing the properties of NEM, researchers can continue to unravel the complexities of cellular processes and accelerate the development of new medicines.

References

- 1. Palmitoylation Assay (ABE Method) [bio-protocol.org]

- 2. embopress.org [embopress.org]

- 3. Sci-Hub [sci-hub.se]

- 4. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. Optimized Protocol for the In Situ Derivatization of Glutathione with this compound in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of papain by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ubiquitin Signaling in the NFKB Pathway [pfocr.wikipathways.org]

N-Ethylmaleimide (NEM) as a Deubiquitinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of N-ethylmaleimide (NEM) and its function as a potent, irreversible inhibitor of deubiquitinases (DUBs). We will explore its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its impact on cellular signaling pathways.

Introduction to Deubiquitinases (DUBs)

Deubiquitinases are a large and diverse family of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination.[1] They cleave ubiquitin from target proteins and polyubiquitin chains, thereby regulating protein degradation, localization, and activity.[2][3] The human genome encodes approximately 100 DUBs, which are categorized into families such as ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), and ovarian tumor proteases (OTUs).[3][4] Given their central role in processes like cell cycle progression, DNA repair, and signal transduction, the dysregulation of DUB activity is implicated in numerous diseases, including cancer and neurodegeneration, making them attractive targets for therapeutic development.[1][5]

This compound (NEM): Core Chemical Properties

This compound is an organic compound derived from maleic acid.[6][7] It is a thiol-reactive agent, widely used in biochemistry to modify cysteine residues in proteins.[7][8] The core of its reactivity lies in the α,β-unsaturated carbonyl group, which makes it an excellent Michael acceptor.[7] This property allows NEM to form stable, covalent thioether bonds with the sulfhydryl groups of cysteine residues, a reaction that is virtually irreversible.[7][9] This reaction is most specific for thiols in the pH range of 6.5-7.5.[7][10]

Mechanism of Action: Irreversible Covalent Inhibition

The primary mechanism by which NEM inhibits DUBs is through the irreversible alkylation of the catalytic cysteine residue within the enzyme's active site.[6][7] The vast majority of DUBs are cysteine proteases that rely on a catalytic triad or dyad, in which a cysteine thiol acts as the primary nucleophile to attack the isopeptide bond between ubiquitin and its substrate.[4][11]

NEM, as a potent electrophile, is attacked by the nucleophilic thiolate anion of the active site cysteine. This results in the formation of a covalent adduct, permanently modifying the enzyme and rendering it catalytically inactive.[7] This irreversible inhibition makes NEM a powerful tool for studying the global effects of DUB inhibition.

Caption: Mechanism of NEM-mediated DUB inhibition.

Quantitative Analysis of NEM's Inhibitory Activity

NEM is characterized as a broad-spectrum DUB inhibitor, meaning it does not exhibit high selectivity for a specific DUB family or member.[3][12] However, its potency, often measured as the half-maximal inhibitory concentration (IC50), can vary between different enzymes. The available quantitative data underscores its widespread but somewhat differential activity.

| Deubiquitinase (DUB) | IC50 Value (µM) | Assay Type | Reference |

| USP15 | 80 | Cell-Based AlphaLISA | [13] |

| USP7 | 24.7 | Fluorescence-Based (Singleplex) | [3] |

| SENP2core | > 1000 | Fluorescence-Based (Singleplex) | [3] |

| Prolyl Endopeptidase | 6.3 | Not specified | [4][8] |

Note: Prolyl endopeptidase is a cysteine protease but not a DUB; its IC50 is included for context on NEM's general potency.

Experimental Protocols and Applications

NEM is a versatile tool in DUB-related research, employed both for inhibiting DUB activity in vitro and for preserving protein ubiquitination in cell lysates.

This is a common, fluorescence-based assay used to screen for DUB inhibitors by measuring the cleavage of a fluorogenic substrate.[14][15][16]

Protocol Steps:

-

Reagent Preparation: Prepare a DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT). Prepare serial dilutions of NEM in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of purified recombinant DUB to the wells of a 96-well plate. Add the NEM dilutions to the wells and incubate for 15-30 minutes at room temperature to allow for covalent modification.[3]

-

Initiate Reaction: Add the fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), to each well to a final concentration of ~0.1-1 µM.[17]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~350-380 nm, Emission: ~460 nm) over time using a plate reader.[14][15] The released AMC is fluorescent, while the conjugated Ub-AMC is not.

-

Data Analysis: Calculate the rate of reaction for each NEM concentration. Plot the reaction rate against the NEM concentration and fit the data to a dose-response curve to determine the IC50 value.[18][19]

References

- 1. Deubiquitylase, DeSUMOylase, and DeISGylase Activity Microarrays for Assay of Substrate Preference and Functional Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Cysteine Residues in Human Cationic Amino Acid Transporter hCAT-2A That Are Targets for Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteine protease - Wikipedia [en.wikipedia.org]

- 12. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

N-Ethylmaleimide (NEM) as a Deubiquitinase Inhibitor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing N-Ethylmaleimide (NEM) as an inhibitor of deubiquitinases (DUBs). NEM is a widely used, irreversible inhibitor of cysteine proteases, including the majority of DUBs, which contain a catalytic cysteine residue in their active site. By alkylating the thiol group of this cysteine, NEM effectively blocks DUB activity, thereby preserving the ubiquitination status of proteins in experimental samples.

Quantitative Data Summary

The effective concentration of NEM for DUB inhibition varies depending on the application, the specific DUBs being targeted, and the experimental system (in vitro vs. in-cell). The following tables summarize recommended concentrations and key quantitative data gathered from various studies.

| Application | Recommended NEM Concentration | Notes |

| Cell Lysis for Ubiquitination Analysis | 5 - 10 mM | Standard starting concentration for general DUB inhibition in cell lysates.[1] |

| 25 - 100 mM | Higher concentrations may be required to preserve specific ubiquitin chain linkages, such as K63-linked chains, which are particularly sensitive to DUB activity.[1] | |

| In Vitro DUB Inhibition Assays | 10 mM | Often used as a positive control for 100% inhibition of DUB activity in fluorescence-based or immunoblot-based assays.[2][3] |

| Varies (IC50) | The half-maximal inhibitory concentration (IC50) is DUB-specific. | |

| Sample Preparation for Proteomics | 10 mM | Included in lysis and wash buffers to maintain the ubiquitination state of proteins during enrichment and purification procedures. |

| Deubiquitinase (DUB) | Assay Type | NEM IC50 | Reference |

| USP15 | Cell-Based AlphaLISA Assay | 80 µM | [4] |

| Prolyl endopeptidase | In Vitro Assay | 6.3 µM | [5] |

| General Cysteine Protease DUBs | In Vitro Fluorescence Assay | Broad-spectrum inhibition | [3] |

Experimental Protocols

Protocol for Cell Lysis to Preserve Protein Ubiquitination

This protocol is designed to lyse cultured cells while effectively inhibiting DUB activity to maintain the native ubiquitination state of proteins for downstream analysis such as immunoprecipitation and western blotting.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

This compound (NEM) stock solution (1 M in DMSO or ethanol, freshly prepared)

-

Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

-

Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Prepare the complete lysis buffer immediately before use by adding NEM, protease inhibitors, and phosphatase inhibitors to the RIPA buffer. For general purposes, add NEM to a final concentration of 10 mM. For proteins with labile ubiquitination or for preserving specific chain types, a higher concentration (e.g., 25-50 mM) may be necessary.

-

Add an appropriate volume of complete lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

-

Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

The lysate is now ready for downstream applications. For storage, snap-freeze in liquid nitrogen and store at -80°C.

Protocol for In Vitro Deubiquitinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of compounds on a purified DUB enzyme in vitro, using NEM as a positive control for inhibition. This assay can be adapted for various readout methods, including fluorescence-based assays or western blotting.

Materials:

-

Purified recombinant DUB enzyme

-

Ubiquitin-AMC (7-amino-4-methylcoumarin) or other suitable fluorogenic DUB substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (NEM) stock solution (100 mM, freshly prepared in assay buffer)

-

Test compounds

-

96-well black microplate

-

Plate reader capable of fluorescence measurement (Ex/Em for AMC: ~360/460 nm)

Procedure:

-

Prepare a reaction mixture containing the purified DUB enzyme in the assay buffer. The final enzyme concentration should be optimized for linear reaction kinetics.

-

In the wells of the 96-well plate, add the test compounds at various concentrations. For the positive control, add NEM to a final concentration of 10 mM. For the negative control (no inhibition), add vehicle (e.g., DMSO).

-

Add the DUB enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the deubiquitination reaction by adding the ubiquitin-AMC substrate to each well. The final substrate concentration should be at or below the Km for the enzyme.

-

Immediately place the plate in a pre-warmed plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes.

-

Calculate the reaction rates (slope of the linear phase of fluorescence increase).

-

Determine the percent inhibition for each compound concentration relative to the positive (10 mM NEM, 100% inhibition) and negative (vehicle, 0% inhibition) controls.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol for Western Blotting of Ubiquitinated Proteins

This protocol outlines the steps for detecting ubiquitinated proteins by western blot, emphasizing the importance of maintaining DUB inhibition throughout the process.

Materials:

-

Cell lysate prepared as described in Protocol 2.1

-

SDS-PAGE gels (gradient gels, e.g., 4-15%, are recommended to resolve high molecular weight ubiquitinated species)

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against the protein of interest or against ubiquitin/ubiquitin chains

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Thaw the cell lysate on ice.

-

Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system. A characteristic "smear" or ladder of bands at higher molecular weights than the unmodified protein of interest is indicative of ubiquitination.

Visualizations

Mechanism of NEM Inhibition

Caption: Mechanism of irreversible inhibition of a deubiquitinase by this compound.

Experimental Workflow: Preserving Ubiquitination for Western Blot

Caption: Workflow for preserving and detecting protein ubiquitination using NEM.

Signaling Pathway: Regulation of NF-κB by DUBs

Caption: Simplified NF-κB signaling pathway showing regulation by the DUB A20.

Signaling Pathway: Regulation of Wnt Signaling by DUBs

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Immunoblot based assay for simultaneous densitometric determination of ubiquitin forms in Drosophila melano... [protocols.io]

- 3. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Optimizing N-Ethylmaleimide (NEM) Concentration for Cell Lysis: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of N-Ethylmaleimide (NEM) in cell lysis protocols. NEM is a critical reagent for preserving the integrity of post-translationally modified proteins, particularly those that are ubiquitinated or SUMOylated. Proper concentration is key to achieving effective inhibition of proteases without introducing experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (NEM) in a cell lysis buffer?

A1: this compound (NEM) is an irreversible alkylating agent that primarily functions as an inhibitor of cysteine proteases.[1][2] Its main role in cell lysis buffers is to block the activity of deubiquitinating enzymes (DUBs) and SUMO-specific proteases (SENPs), which are cysteine proteases that remove ubiquitin and SUMO modifications from proteins.[1] By inhibiting these enzymes at the point of lysis, NEM is crucial for preserving the ubiquitination and SUMOylation status of proteins of interest for downstream analysis, such as immunoprecipitation and Western blotting.

Q2: Does NEM directly lyse cells?

A2: No, NEM is not a lytic agent. Its function is to inhibit specific enzymes within the lysate. Cell disruption is achieved through the use of detergents, mechanical methods (e.g., sonication, homogenization), or other lysis reagents included in the buffer.[3]

Q3: What is a typical starting concentration for NEM in a lysis buffer?

A3: A common starting concentration for NEM in lysis buffers ranges from 5 mM to 20 mM.[4] For general applications, 10 mM is often used.[1] However, the optimal concentration can vary depending on the cell type, the specific ubiquitin linkages being studied, and the activity of endogenous DUBs.

Q4: When is a higher concentration of NEM recommended?

A4: Higher concentrations of NEM may be necessary for specific applications. For instance, to preserve certain types of ubiquitin chains, such as K63 linkages which are particularly sensitive to DUB activity, concentrations up to 10 times the standard 5-10 mM may be required.[5]

Q5: How should I prepare and store NEM solutions?

A5: NEM is unstable in aqueous solutions and should be prepared fresh before each use to prevent hydrolysis of the maleimide group.[6] A common method is to prepare a high-concentration stock solution (e.g., 1 M) in a non-aqueous solvent like ethanol or DMSO and then dilute it into the lysis buffer immediately before use. Store the powder form at -20°C.[6]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Loss of Ubiquitination/SUMOylation Signal | Insufficient inhibition of DUBs/SENPs. | Increase the NEM concentration in your lysis buffer. Start with a titration from 10 mM up to 25 mM. For particularly labile modifications, you may need to go higher. Ensure NEM is added fresh to the lysis buffer. |

| NEM solution has degraded. | Prepare a fresh stock solution of NEM before each experiment. Hydrolyzed NEM is ineffective. | |

| Protein Degradation | Incomplete inhibition of all protease classes. | NEM only inhibits cysteine proteases. Ensure your lysis buffer also contains a broad-spectrum protease inhibitor cocktail to inhibit other classes of proteases (serine, aspartic, metalloproteases).[7][8] |

| Lysis procedure is too slow or performed at a suboptimal temperature. | Perform all cell lysis steps at 4°C or on ice to minimize protease activity.[7][9] | |

| High Background or Non-specific Bands in Western Blot | Non-specific modification of proteins by NEM. | This can occur with excessively high NEM concentrations or if the pH of the lysis buffer is too high (above 7.5), which can lead to reactions with amino groups.[6] Reduce the NEM concentration and ensure the lysis buffer pH is between 6.5 and 7.5.[6] |

| Protein aggregation. | High concentrations of NEM could potentially contribute to protein aggregation. If you suspect this, try reducing the NEM concentration and ensure adequate mixing during lysis.[7] | |

| Low Protein Yield | Inefficient cell lysis. | NEM does not contribute to lysis. Optimize your lysis method (e.g., increase detergent concentration, sonication time, or homogenization intensity).[9] |

| Cellular ATP depletion. | At low concentrations, NEM has been shown to deplete cellular ATP, which could potentially impact cellular processes and protein stability.[10] While less common in the context of rapid cell lysis, if other factors have been ruled out, consider this possibility. |

Data Presentation: Recommended NEM Concentrations

| Application | Cell/Tissue Type | Recommended NEM Concentration | Reference |

| General Immunoprecipitation | Mammalian Cells | 10 mM | [1] |

| Preserving Ubiquitination (General) | Mammalian Cells | 5 - 10 mM | [5] |

| Preserving K63 Ubiquitin Linkages | Mammalian Cells | Up to 10x higher than standard (e.g., 50-100 mM) | [5] |

| Inhibiting De-SUMOylation | Not specified | 20 - 25 mM | |

| Preventing Protein Redistribution | HeLa Cells | 7.5 - 20 mM | [4] |

| Mass Spectrometry (for specific Cys alkylation) | General Protein Samples | < 10 mM | [11] |

Experimental Protocols

Protocol 1: Standard Cell Lysis with NEM for Immunoprecipitation

-

Prepare Lysis Buffer: Immediately before use, supplement your chosen lysis buffer (e.g., RIPA or a non-denaturing buffer) with a final concentration of 10 mM NEM from a freshly prepared 1 M stock in ethanol. Also, add a broad-spectrum protease and phosphatase inhibitor cocktail. Keep the buffer on ice.

-

Cell Harvest: Wash cultured cells with ice-cold PBS and pellet them by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in the prepared ice-cold lysis buffer. The volume will depend on the cell pellet size; a common starting point is 200-500 µL for a 10 cm dish.

-

Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a pre-chilled tube for downstream applications like protein quantification and immunoprecipitation.

Protocol 2: Optimization of NEM Concentration

-

Cell Culture and Harvest: Grow identical batches of cells for your experiment. Harvest and wash the cells as you would normally.

-

Aliquoting: Resuspend the pooled cell pellet in a minimal volume of ice-cold PBS and aliquot equal volumes of the cell suspension into multiple microcentrifuge tubes.

-

Parallel Lysis: Pellet the cells in each tube and resuspend them in lysis buffer containing a range of NEM concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM). Ensure each tube receives the same lysis buffer base with identical protease and phosphatase inhibitors.

-

Lysis and Clarification: Follow the standard lysis protocol (Protocol 1, steps 4-6) for all samples in parallel.

-

Analysis: Analyze the resulting lysates for your protein of interest, paying attention to the preservation of its ubiquitination/SUMOylation status via Western blot. Also, assess total protein yield and the presence of degradation products. The optimal NEM concentration will be the lowest concentration that provides maximal preservation of the post-translational modification without introducing negative effects.

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. bitesizebio.com [bitesizebio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. blog.addgene.org [blog.addgene.org]

- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 9. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. This compound differentially inhibits substrate uptake by and ligand binding to the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: pH-Dependent Reactivity of N-Ethylmaleimide with Amines

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N-Ethylmaleimide (NEM) for labeling amines in biological molecules. It is intended for researchers, scientists, and drug development professionals who are utilizing NEM in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of this compound (NEM)?

A1: The primary and most specific target for this compound (NEM) is the sulfhydryl group (thiol) of cysteine residues in proteins and peptides. This reaction is most efficient and specific in the pH range of 6.5-7.5.[1][2]

Q2: At what pH does this compound (NEM) react with amines?

A2: this compound (NEM) shows significant reactivity towards primary and secondary amines at pH values above 7.5.[1] The rate of reaction with amines increases as the pH becomes more alkaline. This is because the unprotonated (nucleophilic) form of the amine is the reactive species.

Q3: What are the common side reactions of this compound (NEM)?

A3: Besides its intended reaction with thiols and its reaction with amines at higher pH, NEM can also undergo other side reactions:

-

Hydrolysis: NEM is unstable in aqueous solutions and can hydrolyze to form N-ethylmaleamic acid. The rate of hydrolysis is significantly dependent on pH, increasing as the pH becomes more alkaline.[3][4][5]

-

Reaction with other nucleophiles: At alkaline pH, NEM can also react with other nucleophilic residues such as the imidazole group of histidine and the ε-amino group of lysine.[6]

Q4: How can I improve the specificity of NEM for labeling thiols over amines?

A4: To favor the reaction of NEM with thiols and minimize reactions with amines, you should consider the following experimental conditions:

-

Control the pH: Maintain the reaction pH in the optimal range for thiol reactivity, which is between 6.5 and 7.5.[1]

-

Limit NEM concentration: Use the lowest effective concentration of NEM to achieve sufficient labeling of your target thiols. Excess NEM can increase the likelihood of non-specific reactions.

-

Optimize reaction time: Shorter reaction times can help to minimize side reactions, including the reaction with amines and hydrolysis.[7]

Q5: Can I use Tris buffer for my NEM labeling reaction?

A5: It is generally not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as the amine in the buffer can compete with the target amines in your sample for reaction with NEM, especially at pH values above 7.5. It is preferable to use non-amine-containing buffers like phosphate, HEPES, or MOPS.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low or no labeling of target amines | Incorrect pH: The pH of the reaction buffer may be too low, resulting in the protonation of the target amines and reducing their nucleophilicity. | Ensure the pH of your reaction buffer is in the desired range for amine reactivity (typically > 7.5). Verify the pH of your final reaction mixture. |

| Hydrolysis of NEM: NEM is unstable in aqueous solutions, especially at higher pH. The reagent may have degraded before it could react with the target amines. | Prepare NEM solutions fresh just before use. Avoid storing NEM in aqueous buffers for extended periods. | |

| Presence of competing nucleophiles: The sample may contain a high concentration of other nucleophilic species, such as thiols or other primary amines, which are competing with your target amine for reaction with NEM. | If possible, purify your target molecule to remove competing nucleophiles. If targeting amines in the presence of thiols, consider pre-blocking the thiols with a thiol-specific reagent at a lower pH (6.5-7.5) before increasing the pH to label the amines. | |

| Non-specific labeling of other molecules or residues | pH is too high: Very high pH values (e.g., > 9) can significantly increase the rate of reaction with other nucleophiles like histidine and lysine, as well as increase the rate of NEM hydrolysis. | Optimize the pH to find a balance between efficient labeling of your target amine and minimizing non-specific reactions. A pH titration experiment is recommended. |

| Excess NEM concentration: Using a large excess of NEM increases the probability of off-target reactions. | Perform a titration experiment to determine the optimal molar ratio of NEM to your target molecule. | |

| Prolonged reaction time: Longer incubation times can lead to increased non-specific labeling and hydrolysis of NEM. | Optimize the reaction time to achieve sufficient labeling while minimizing side reactions. Monitor the reaction progress over time. | |

| Precipitation of the protein during the labeling reaction | Modification of key residues: The labeling of certain amine residues may alter the protein's charge or conformation, leading to aggregation and precipitation. | Try a lower molar excess of NEM to reduce the overall degree of labeling. You can also screen different buffer conditions (e.g., varying ionic strength, including stabilizing additives).[8] |

| Inconsistent labeling results between experiments | Variability in pH: Small variations in the pH of the reaction buffer can lead to significant differences in the reaction rate. | Prepare fresh buffer for each experiment and carefully calibrate your pH meter. |

| Degradation of NEM stock: Improper storage of solid NEM or repeated freeze-thaw cycles of stock solutions can lead to degradation of the reagent. | Store solid NEM in a desiccator at the recommended temperature. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |

Quantitative Data Summary

While precise rate constants for the reaction of NEM with various amines at different pH values are dispersed throughout the literature, the following table summarizes the general pH-dependent reactivity trends.

| pH Range | Reactivity with Thiols (Cysteine) | Reactivity with Amines (e.g., Lysine, N-terminus) | Rate of NEM Hydrolysis | Recommendation for Amine Labeling |

| < 6.5 | Moderate to high | Very low | Low | Not recommended due to protonation of amines. |

| 6.5 - 7.5 | Optimal, highly specific | Low but can occur | Moderate | Not ideal for amine labeling. Optimal for specific thiol labeling.[1] |

| 7.5 - 8.5 | High | Moderate and increasing with pH | Moderate to high | A good starting range for optimizing amine labeling. Balance between amine reactivity and NEM stability needs to be considered. |

| > 8.5 | High | High | High to very high | Increased risk of non-specific labeling and rapid NEM hydrolysis. Requires careful optimization of reaction time and NEM concentration.[5] |

Experimental Protocols

Protocol: pH-Dependent Labeling of a Protein with this compound

This protocol provides a general framework for labeling protein amine groups with NEM at different pH values. Optimization will be required for each specific protein and application.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate or HEPES)

-

This compound (NEM)

-

Reaction buffers at various pH values (e.g., 7.5, 8.0, 8.5, 9.0) - avoid amine-containing buffers like Tris.

-

Quenching solution (e.g., a solution containing a high concentration of a primary amine like glycine or β-mercaptoethanol to consume excess NEM)

-

Desalting column or dialysis cassette for removal of excess reagents

-

Method for quantifying labeling (e.g., mass spectrometry, colorimetric assay)

Procedure:

-

Protein Preparation:

-

Prepare a solution of your protein at a known concentration (e.g., 1-5 mg/mL) in a low-salt buffer.

-

If your protein contains free thiols and you want to specifically label amines, consider pre-blocking the thiols by reacting with NEM at pH 6.5-7.0 for 1-2 hours at room temperature. Remove excess NEM using a desalting column.

-

-

NEM Stock Solution Preparation:

-

Immediately before use, prepare a stock solution of NEM (e.g., 100 mM) in a dry, water-miscible organic solvent like DMSO or DMF. Preparing fresh is crucial to minimize hydrolysis.[1]

-

-

Labeling Reaction:

-

Divide your protein solution into separate tubes for each pH condition to be tested.

-

Adjust the pH of each protein solution to the desired value using the appropriate reaction buffer.

-

Add the NEM stock solution to each protein solution to achieve the desired molar excess (e.g., 10-fold, 20-fold, 50-fold molar excess over the protein).

-

Incubate the reactions at room temperature for a defined period (e.g., 1-2 hours). Protect from light if using a fluorescently tagged NEM.

-

-

Quenching the Reaction:

-

Stop the labeling reaction by adding the quenching solution to a final concentration that is in large excess to the initial NEM concentration.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagents:

-

Remove unreacted NEM and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Quantification of Labeling:

-

Determine the extent of labeling using an appropriate method. For example, mass spectrometry can be used to determine the mass shift corresponding to the number of NEM molecules attached to the protein.

-

Protocol: Quantifying NEM Concentration

The concentration of NEM in a solution can be determined spectrophotometrically by measuring its absorbance at 300 nm.[9]

Visualizations

Caption: pH-dependent reaction pathways of this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Alkaline hydrolysis of this compound allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Post-Labeling Cleanup of N-Ethylmaleimide

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the effective removal of excess N-Ethylmaleimide (NEM) following protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound (NEM) after labeling?

Answer: Removing excess, unreacted NEM is a critical step for several reasons:

-

Preventing Non-Specific Reactions: Free NEM can react with thiol groups on other proteins or reagents in downstream applications, leading to artifacts and confounding results.[1][2]

-

Maintaining Protein Function: NEM can modify functionally important cysteine residues that were not the intended target, potentially altering the protein's biological activity.[1]

-

Avoiding Interference in Assays: Excess NEM can interfere with subsequent assays, particularly those that involve sulfhydryl-containing reagents or measure thiol content.[3]

-

Ensuring Accurate Characterization: For structural or biophysical studies, the presence of unreacted small molecules can interfere with techniques like mass spectrometry or crystallography.

Q2: What are the most common methods for removing unreacted NEM?

Answer: The three most widely used methods are Size-Exclusion Chromatography (SEC), Dialysis, and Chemical Quenching. Each technique separates the small NEM molecules (MW: 125.13 g/mol ) from the much larger labeled protein based on different principles.[3]

Q3: How do I choose the best removal method for my experiment?

Answer: The choice of method depends on factors like your sample volume, protein concentration, required purity, and the time available. Size-exclusion chromatography is often the fastest and most efficient method for complete removal, while dialysis is simpler for larger volumes but slower. Chemical quenching is rapid but adds another reagent to your sample that may need to be removed.

Comparison of NEM Removal Methods

| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Chemical Quenching |

| Principle | Separation based on molecular size.[4][5][6] | Diffusion across a semi-permeable membrane based on concentration gradient.[7] | Inactivation of NEM via chemical reaction with a thiol-containing reagent.[2] |

| Typical Protein Recovery | >90% | >95% | ~100% (before subsequent cleanup) |

| Efficiency of NEM Removal | Very High (>99%) | High (>95%) | High (>98%) |

| Typical Time Required | 15 - 60 minutes | 4 hours - Overnight | < 30 minutes |

| Effect on Protein Conc. | Significant Dilution | Minor Dilution/Volume Increase | Minimal Dilution |

| Key Advantage | Fast, high purity, and buffer exchange in one step.[5] | Simple, handles large volumes, gentle on proteins. | Very fast, stops reaction immediately. |

| Key Disadvantage | Can dilute the sample; requires specialized columns and equipment.[6] | Slow; potential for protein loss if not handled carefully.[7] | Adds a quenching reagent (e.g., DTT, BME) that may need subsequent removal. |

Method 1: Size-Exclusion Chromatography (SEC) / Desalting

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic radius.[5][8] Larger molecules (your protein) cannot enter the pores of the chromatography resin and elute quickly, while smaller molecules (NEM) enter the pores and have a longer path, eluting later.[4][6]

Experimental Protocol

-

Select the Right Column: Choose a desalting column (e.g., Sephadex G-25) with a molecular weight cut-off (MWCO) appropriate for your protein (typically >5 kDa MWCO for removing NEM).[4]

-

Equilibrate the Column: Remove the column's storage solution and equilibrate it with your desired final buffer. Pass at least 3-5 column volumes of this buffer through the column.

-

Prepare the Sample: Ensure your labeled protein sample is fully solubilized and free of any precipitate.

-

Load the Sample: Carefully load the protein-NEM reaction mixture onto the top of the column. The sample volume should not exceed the manufacturer's recommendation (often up to 30% of the total column volume for group separations).[4]

-

Elute and Collect: Begin flowing the equilibration buffer through the column. The labeled protein will elute first in the void volume. Collect fractions and monitor the protein concentration using absorbance at 280 nm.

-

Pool Fractions: Combine the fractions containing your purified, labeled protein. The smaller NEM molecules will elute in later fractions.